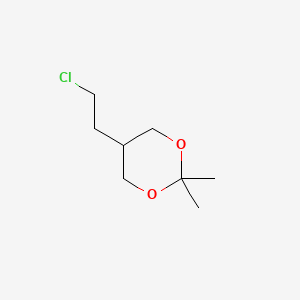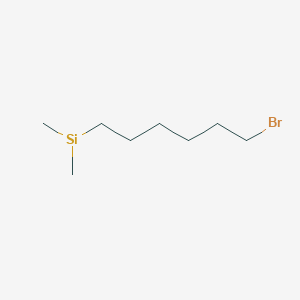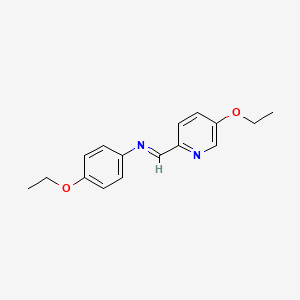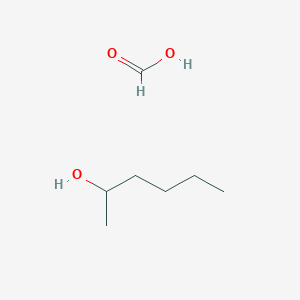![molecular formula C14H28N6O2 B14311870 N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide CAS No. 114491-72-4](/img/structure/B14311870.png)
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bis(dimethylamino)methylidene groups attached to a butanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a suitable butanediamide precursor under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a strong, anhydrous acid to facilitate the formation of the bis(dimethylamino)methylidene groups .
Industrial Production Methods
Industrial production of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex amides and related compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dimethylamino)methane: An aminal and ditertiary amine with similar structural features.
N,N,N’,N’-Tetramethylformamidinium chloride: Used in similar applications as a reagent in organic synthesis.
Eschenmoser’s salt: Another reagent with comparable uses in chemical reactions.
Uniqueness
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is unique due to its specific structural configuration and the presence of two bis(dimethylamino)methylidene groups This gives it distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
114491-72-4 |
|---|---|
Molekularformel |
C14H28N6O2 |
Molekulargewicht |
312.41 g/mol |
IUPAC-Name |
N,N'-bis[bis(dimethylamino)methylidene]butanediamide |
InChI |
InChI=1S/C14H28N6O2/c1-17(2)13(18(3)4)15-11(21)9-10-12(22)16-14(19(5)6)20(7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
AMRJJEABROMJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC(=O)CCC(=O)N=C(N(C)C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)



![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)




